trans-4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
trans-4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound featuring an indole moiety, a cyclohexane ring, and a carboxylic acid group. The indole structure is a significant heterocyclic system found in many natural products and drugs, known for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the indole ring and the subsequent attachment of the bromo and acetyl groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new indole derivatives with potential biological activity .
Biology: In biological research, the compound’s derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents .
Medicine: The compound and its derivatives are explored for their therapeutic potential, including their use as anti-inflammatory and antidiabetic agents .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other materials that require the indole structure .
Mechanism of Action
The mechanism of action of trans-4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as cell signaling and gene expression . The bromo group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-bromoindole: A simpler compound with the bromo group on the indole ring.
Cyclohexanecarboxylic acid: A compound with a similar cyclohexane and carboxylic acid structure.
Uniqueness: The uniqueness of trans-4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid lies in its combination of the indole moiety with the cyclohexane ring and the specific positioning of the bromo and acetyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H21BrN2O3 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-[[[2-(4-bromoindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H21BrN2O3/c19-15-2-1-3-16-14(15)8-9-21(16)11-17(22)20-10-12-4-6-13(7-5-12)18(23)24/h1-3,8-9,12-13H,4-7,10-11H2,(H,20,22)(H,23,24) |
InChI Key |
LUBGKHNSUNGGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)O |
Origin of Product |
United States |
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